molecular formula C24H32ClN5O2 B1662790 Ipatasertib CAS No. 1001264-89-6

Ipatasertib

Cat. No.: B1662790
CAS No.: 1001264-89-6
M. Wt: 458.0 g/mol
InChI Key: GRZXWCHAXNAUHY-NSISKUIASA-N
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Description

Ipatasertib is an experimental cancer drug developed by Roche. It is a small molecule inhibitor of AKT, a key component of the PI3K/AKT pathway. This pathway is crucial for cell growth, survival, and metabolism. This compound was discovered by Genentech in collaboration with Array Biopharma and is currently in phase III trials for the treatment of breast cancer .

Mechanism of Action

Target of Action

Ipatasertib is a potent, highly selective, small-molecule inhibitor that targets all three isoforms of Akt . Akt, also known as protein kinase B (PKB), is a key component of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is frequently dysregulated in human malignancies, playing a critical role in tumor growth, proliferation, metabolism, survival, and resistance to therapy .

Mode of Action

This compound binds to and inhibits the activity of Akt in a non-ATP-competitive manner . This inhibition results in the suppression of the PI3K/Akt signaling pathway . The suppression of this pathway can lead to the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis .

Biochemical Pathways

The PI3K/Akt signaling pathway is one of the most commonly dysregulated signaling pathways in human malignancies . When Akt is inhibited by this compound, it leads to the activation of both FoxO3a and NF-κB, which directly bind to the PUMA promoter, up-regulating PUMA transcription and Bax-mediated intrinsic mitochondrial apoptosis . Akt/FoxO3a/PUMA is the major pathway while Akt/NF-κB/PUMA is the secondary pathway of PUMA activation induced by this compound .

Pharmacokinetics

This compound exhibits rapid absorption (tmax, 0.5–3 h), is dose-proportional over a range of 200–800 mg, and has a median half-life (range) of 45.0 h (27.8–66.9 h) . It has approximately two-fold accumulation following once-daily dosing . After a single oral dose, 88.3% of the administered radioactivity was recovered with approximately 69.0% and 19.3% in feces and urine, respectively . The absolute bioavailability of this compound is 34.0% .

Result of Action

This compound has demonstrated anti-tumor activity in pre-clinical models . It significantly inhibits cell proliferation, causes cell cycle G1 phase arrest, and induces cellular stress and mitochondrial apoptosis in a dose-dependent manner in human endometrial cancer cell lines . Furthermore, PUMA is indispensable in combinational therapies of this compound with some conventional or novel drugs .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the exposure-response relationships for efficacy and safety were characterized using data collected from 1101 patients with metastatic castration-resistant prostate cancer in the IPATential150 study . Additionally, the effect of food on the pharmacokinetics of this compound was studied, and it was found that this compound could be administered with or without food in clinical studies .

Biochemical Analysis

Biochemical Properties

Ipatasertib interacts with enzymes and proteins involved in the PI3K–Akt–mTOR and androgen receptor (AR) signaling pathways . It shows activity against all three isoforms of Akt . Sensitivity to this compound is associated with high tumoral levels of phosphorylated Akt, PTEN protein loss or genetic mutations, and PIK3CA kinase domain mutations .

Cellular Effects

This compound influences cell function by blocking the Akt pathway, which is commonly aberrantly activated in metastatic castration-resistant prostate cancer (mCRPC) . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting Akt, a key player in the PI3K–Akt–mTOR pathway . This inhibition results in changes in gene expression and impacts various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has shown superior antitumor activity to abiraterone alone, especially in patients with PTEN-loss tumors .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it’s worth noting that the compound has shown efficacy in clinical trials involving human subjects .

Metabolic Pathways

This compound is involved in the PI3K–Akt–mTOR pathway, interacting with various enzymes and cofactors . It influences metabolic flux and can cause changes in metabolite levels .

Preparation Methods

Ipatasertib is synthesized through a series of chemical reactions involving various reagents and conditionsThe industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ipatasertib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ipatasertib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ipatasertib is unique among AKT inhibitors due to its high selectivity and potency. Similar compounds include:

    MK-2206: An allosteric AKT inhibitor that binds to a different site on the AKT protein.

    AZD5363: An ATP-competitive AKT inhibitor with a similar mechanism of action to this compound.

    GSK2141795: Another ATP-competitive AKT inhibitor with a broader spectrum of activity.

This compound’s uniqueness lies in its ability to inhibit all three isoforms of AKT, making it a highly effective inhibitor of the PI3K/AKT pathway .

Properties

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXWCHAXNAUHY-NSISKUIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025595
Record name Ipatasertib
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001264-89-6, 1489263-16-2
Record name GDC 0068
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipatasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipatasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Ipatasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one
Source European Chemicals Agency (ECHA)
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Record name IPATASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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